molecular formula C6H8O3 B13838562 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol

Cat. No.: B13838562
M. Wt: 128.13 g/mol
InChI Key: JSDBJDJMJRHUFV-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 1,3-dioxolane ring, a five-membered cyclic ether. The compound’s structure combines the reactivity of a terminal alkyne (prop-2-yn-1-ol) with the stability and solubility imparted by the dioxolane moiety. This dual functionality makes it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C6H8O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,3-5H2

InChI Key

JSDBJDJMJRHUFV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of an acid catalyst to form the dioxolane ring . Another method includes the oxidation of propargyl alcohol using hydrogen peroxide under acidic conditions .

Industrial Production Methods

Industrial production of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and propynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and industrial applications .

Comparison with Similar Compounds

Key Observations:

Structural Diversity and Reactivity: The 1,3-dioxolane group in the target compound enhances solubility and stability compared to non-cyclic analogs (e.g., LA-55 or pyridine derivatives). This feature is critical for its utility in polar reaction media . Propargyl alcohol functionality enables click chemistry (e.g., Huisgen cycloaddition), which is absent in the allylic alcohol derivative (3-(pyrrolidin-3-yl)prop-2-en-1-ol) .

Halogenated analogs (e.g., 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol) may offer enhanced bioactivity due to increased lipophilicity and metabolic stability .

Physicochemical Properties :

  • The diol derivative (C₉H₁₈O₄) has a higher molecular weight (190.23 g/mol) and hydroxyl groups, making it more hydrophilic than the target compound. This property is advantageous for applications requiring water solubility .
  • Cationic dioxolanes (TMAFD, TEAFD) exhibit unique hydrolysis behavior, with TEAFD showing slower degradation than TMAFD due to steric effects from ethyl groups .

Industrial and Synthetic Utility :

  • Suppliers like Dayang Chem and Leap Chem Co., Ltd. () specialize in intermediates like 1-(1,3-dioxolan-2-yl)acetone, suggesting a commercial niche for dioxolane-containing compounds in fine chemical synthesis.

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